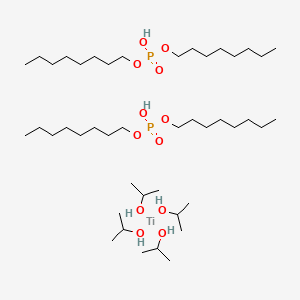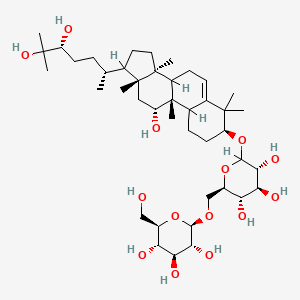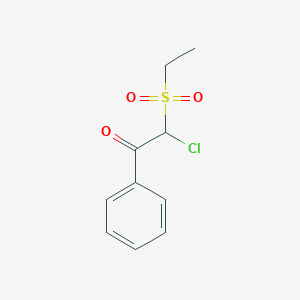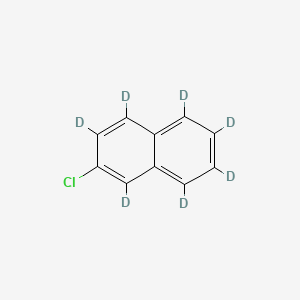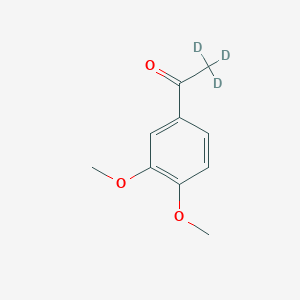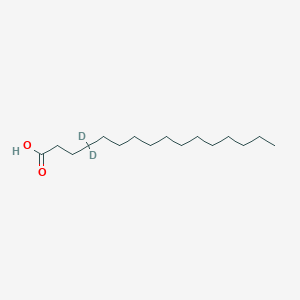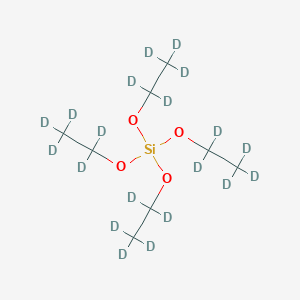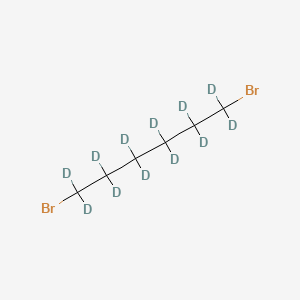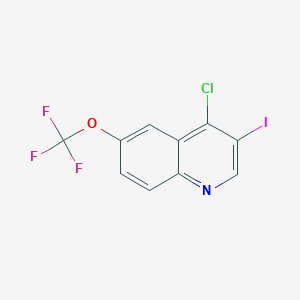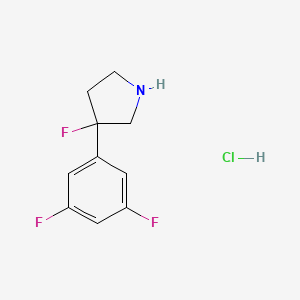
3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride
Overview
Description
3,5-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula CHClFN . It has a molecular weight of 180.58 .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride” were not found, there are effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases . These methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of 3,5-Difluorophenylhydrazine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N) atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Difluorophenylhydrazine hydrochloride include a molecular weight of 180.58 and an average mass of 180.583 Da .Scientific Research Applications
Asymmetric Synthesis in Antibacterial Agents
- The compound 1, related to 3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride, has been explored for its potential in asymmetric synthesis. This research highlights its application in developing antibacterial agents, demonstrating significant in vivo activity in a Pseudomonas aeruginosa mouse protection model. The compound's enantiomers show varying levels of activity against aerobic and anaerobic bacteria, indicating its potential clinical significance (Rosen et al., 1988).
Metabolic Activation in Dipeptidyl Peptidase-IV Inhibitors
- Another study evaluated the metabolic activation of dipeptidyl peptidase-IV inhibitor analogs containing a fluoropyrrolidine moiety. This research provided insights into the bioactivation mechanisms of these compounds, which could be crucial for understanding their pharmacokinetic and toxicological profiles (Xu et al., 2004).
Synthesis of Fluoropyrrolidine Derivatives
- The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful in medicinal chemistry applications like dipeptidyl peptidase IV inhibitors, has been investigated. This study highlights the utility of fluoropyrrolidine derivatives as synthons in medicinal applications (Singh & Umemoto, 2011).
Exploration of Small 3-Fluoropyrrolidines
- A study reported the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through 1,3-dipolar cycloaddition. This research demonstrates the accessibility of these compounds for further exploration in various applications (McAlpine et al., 2015).
Aminofluorination of Homoallylamine Derivatives
- Research into the intramolecular aminofluorination of homoallylamine derivatives using specific reagents has been conducted to produce N-tosyl-3-fluoropyrrolidines. This process could be significant for creating fluoropyrrolidine-based compounds with potential pharmacological applications (Kitamura et al., 2017).
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines
- The synthesis and applications of fluoropyrrolidines and (fluoroalkyl)pyrrolidines in medicinal drugs and as organocatalysts have been extensively studied. This research underscores the significance of these compounds in medicinal chemistry and organic synthesis (Pfund & Lequeux, 2017).
Boron Trifluoride Etherate in Aminofluorination
- A study demonstrated the use of boron trifluoride etherate as a fluorinating agent in an intramolecular aminofluorination reaction. This research contributes to the understanding of the synthesis of 3-fluoropyrrolidines, which are relevant in various chemical applications (Cui et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(3,5-difluorophenyl)-3-fluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10;/h3-5,14H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWBYPUTEIHQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC(=C2)F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



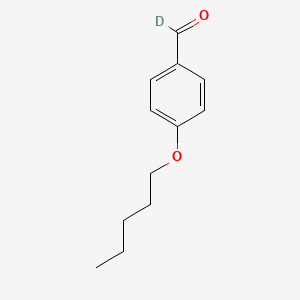
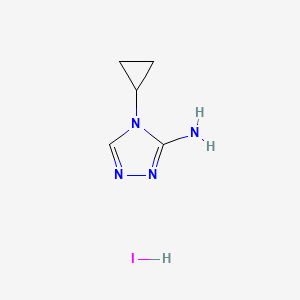
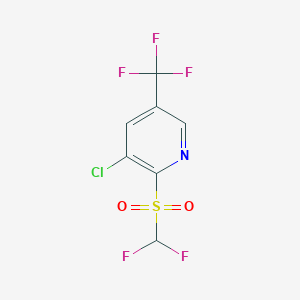
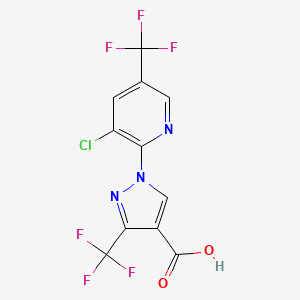
![Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)](/img/structure/B1436262.png)
